4-(Cyclopentyloxy)-3-ethoxybenzoic acid
Description
Contextual Significance of Aryloxy- and Alkoxybenzoic Acid Scaffolds in Chemical Biology
Substituted benzoic acids are a cornerstone of medicinal chemistry, with aryloxy- and alkoxybenzoic acid scaffolds being particularly significant. ontosight.airesearchgate.net These structures are prevalent in a wide range of biologically active compounds due to their unique combination of physicochemical properties. The benzoic acid core provides a crucial carboxylic acid group that can form strong interactions with biological targets, while the ether linkage of the aryloxy and alkoxy substituents offers a blend of stability and conformational flexibility.
Historical Perspectives on Bioactive Benzoic Acid Derivatives
The use of benzoic acid derivatives in medicine has a long and storied history. wikipedia.orgredox.com One of the earliest and most well-known examples is salicylic (B10762653) acid, which was originally derived from willow bark and used for its anti-inflammatory and analgesic properties. wikipedia.orgac-versailles.fr The subsequent development of acetylsalicylic acid, or aspirin, in the late 19th century marked a significant milestone in pharmacology and remains a widely used medication to this day. nih.govnih.govwikipedia.org
The success of these early compounds spurred further research into the biological activities of other substituted benzoic acids. This led to the discovery of a diverse array of drugs with various therapeutic applications. For instance, the development of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac, both of which contain a benzoic acid moiety, provided more options for pain and inflammation management. Furthermore, the discovery of compounds like probenecid (B1678239) demonstrated that benzoic acid derivatives could also be used to modulate the activity of drug transporters, thereby altering the pharmacokinetics of other medications. This rich history highlights the enduring importance of the benzoic acid scaffold in drug discovery and development. preprints.org
Overview of Research Trajectories for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Analogs
Research into this compound and its analogs has been primarily focused on their potent inhibitory activity against phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in a wide range of cellular processes, including inflammation. By inhibiting PDE4, these compounds increase cAMP levels, which in turn leads to the suppression of inflammatory responses.
The development of this compound analogs has been a key area of interest in the search for new treatments for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these compounds. These studies systematically explore how modifications to different parts of the molecule affect its biological activity. For example, researchers have investigated the impact of altering the size and nature of the alkoxy groups at the 3 and 4 positions of the benzoic acid ring.
The table below illustrates some of the key structural modifications that have been explored in the development of this compound analogs and their general impact on PDE4 inhibitory activity. This systematic approach has allowed for the optimization of potency and selectivity, leading to the identification of promising drug candidates.
| R1 (Position 4) | R2 (Position 3) | General Effect on PDE4 Inhibition |
| Cyclopentyloxy | Ethoxy | High Potency |
| Cyclopentyloxy | Methoxy (B1213986) | Potent, but generally less so than ethoxy |
| Cyclohexyloxy | Ethoxy | Generally lower potency than cyclopentyloxy |
| Isopropyloxy | Ethoxy | Lower potency |
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyloxy-3-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVXUXOUYROET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Pathway Elucidation for Substituted Benzoic Acids
Strategies for the Synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid and Related Aryloxy-Alkoxybenzoic Acids
The synthesis of aryloxy-alkoxybenzoic acids is primarily approached by building the ether functionalities onto a phenolic precursor that already contains the carboxylic acid group, often in a protected form as an ester.
The formation of the ethoxy and cyclopentyloxy ether linkages is a critical step in the synthesis of the target compound. The Williamson ether synthesis is the most common and versatile method for this transformation. This reaction involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.
For a precursor such as ethyl 3,4-dihydroxybenzoate, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups. The resulting phenoxide can then be reacted with an ethylating agent (e.g., ethyl iodide) and a cyclopentylating agent (e.g., cyclopentyl bromide) in a stepwise manner to introduce the two different alkoxy groups.
Another relevant, though less common, method is nucleophilic aromatic substitution (SNAr). acs.orgacs.orgmasterorganicchemistry.com This approach is viable if the aromatic ring is sufficiently electron-deficient, typically requiring the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halogen). masterorganicchemistry.com For the synthesis of this compound, this method is less practical as the benzoic acid ring system is not typically activated enough for this type of reaction without harsh conditions or specific substitution patterns. google.comphiladelphia.edu.jo
| Method | Reagents | Mechanism | Advantages | Limitations |
| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃, NaH), Alkyl Halide (R-X) | SN2 | Widely applicable, good yields, versatile for primary and some secondary alkyl halides. | Requires careful control for selective alkylation of multiple hydroxyl groups; risk of elimination side reactions with sterically hindered halides. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide, Nucleophile (e.g., alkoxide) | Addition-Elimination | Effective for electron-deficient aromatic systems. | Requires strong electron-withdrawing groups on the ring; not generally applicable to electron-rich or neutral rings. masterorganicchemistry.com |
While the synthesis of this compound typically starts with a precursor already containing the carboxyl group, several methods exist for introducing a carboxylic acid onto an aromatic ring. slideshare.net
Oxidation of Alkyl Side-Chains : Primary and secondary alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. philadelphia.edu.jolibretexts.orgnumberanalytics.com This method is effective but requires the precursor to have an appropriate alkyl side chain and tolerance of other functional groups to the harsh oxidative conditions.
Carboxylation of Grignard Reagents : This powerful method involves forming a Grignard reagent from an aryl halide (Ar-Br or Ar-Cl) and magnesium metal. chemguide.co.uk This organometallic intermediate then acts as a strong nucleophile, reacting with carbon dioxide (CO₂) to form a carboxylate salt, which is subsequently protonated with acid to yield the carboxylic acid. libretexts.orgjove.comjove.commasterorganicchemistry.com This approach is advantageous as it adds a carbon atom to the molecule. jove.com However, Grignard reagents are incompatible with acidic protons, such as those from hydroxyl or carboxylic acid groups, necessitating the use of protecting groups. jove.comjove.com
Hydrolysis of Nitriles : A nitrile group (-CN) on an aromatic ring can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. libretexts.orgnumberanalytics.com The nitrile itself is often introduced via nucleophilic substitution of an aryl halide, though this can be challenging.
Kolbe-Schmitt Reaction : This reaction involves the carboxylation of a phenoxide ion by heating it with carbon dioxide under pressure. wikipedia.orgscienceinfo.combyjus.comnumberanalytics.com The reaction typically favors ortho-carboxylation, although para-substitution can be achieved under certain conditions, such as by using potassium hydroxide. wikipedia.orgscienceinfo.com This method is a direct way to add a carboxyl group to a phenol. jk-sci.com
| Method | Starting Material | Key Reagents | Key Features |
| Oxidation | Alkylbenzene | KMnO₄ or CrO₃ | Converts an existing alkyl group to -COOH. libretexts.org |
| Grignard Carboxylation | Aryl Halide | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Adds a -COOH group, extending the carbon chain. chemguide.co.ukjove.com |
| Nitrile Hydrolysis | Aryl Nitrile | H₃O⁺ or OH⁻, heat | Converts a -CN group to -COOH. libretexts.org |
| Kolbe-Schmitt Reaction | Phenol | 1. NaOH or KOH; 2. CO₂, pressure, heat; 3. H₃O⁺ | Directly carboxylates a phenolic ring. wikipedia.orgnumberanalytics.com |
To create more complex analogs of substituted benzoic acids, particularly those containing biaryl structures, palladium-catalyzed cross-coupling reactions are indispensable tools. libretexts.org
The Suzuki-Miyaura coupling reaction is a prominent example, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound (like a boronic acid or ester). thieme-connect.compku.edu.cn For instance, an analog of this compound containing a halogen could be coupled with various arylboronic acids to synthesize a wide array of biaryl benzoic acid derivatives. thieme-connect.comnih.gov The reaction is known for its tolerance of many functional groups and generally mild reaction conditions. thieme-connect.com
Other palladium-catalyzed reactions, such as the Heck reaction (coupling of an aryl halide with an alkene) or direct C-H activation/arylation, can also be employed to further functionalize the aromatic ring or build more complex molecular scaffolds. nih.govacs.org These methods provide powerful ways to extend the molecular complexity beyond simple etherification.
Precursor Compound Utilization in the Synthesis of this compound Analogs
The selection of appropriate precursors is fundamental to a successful synthesis. For this compound, the most logical and efficient starting material is a compound that contains the core 3,4-disubstituted benzoic acid structure.
3,4-Dihydroxybenzoic acid , also known as protocatechuic acid , is the ideal primary precursor. mdpi.comchemcess.com This compound possesses the required benzoic acid framework with hydroxyl groups at the C3 and C4 positions, ready for etherification. nih.govtandfonline.com It is a naturally occurring phenolic acid, making it an accessible starting material. chemcess.com The synthesis would typically proceed by first protecting the carboxylic acid, often by converting it to an ester (e.g., ethyl or methyl protocatechuate), to prevent unwanted side reactions during the base-mediated etherification steps. unesp.brplos.orgnih.gov
Another key precursor is 3-ethoxy-4-hydroxybenzoic acid . biosynth.comguidechem.comaobchem.com This intermediate would be formed by the selective mono-ethylation of protocatechuic acid. Its use simplifies the subsequent step, requiring only the introduction of the cyclopentyl group.
The alkylating agents are also critical precursors. For the target molecule, these would be ethyl iodide (or ethyl bromide) and cyclopentyl bromide (or cyclopentyl iodide). The choice of these reagents is dictated by their reactivity in the Williamson ether synthesis.
Investigation of Reaction Selectivity and Yield Optimization in Aryloxy-Alkoxybenzoic Acid Synthesis
When synthesizing a molecule with multiple reactive sites, such as the two non-equivalent hydroxyl groups in protocatechuic acid, controlling the selectivity of the reaction is paramount. The synthesis of this compound requires the sequential and regioselective introduction of two different alkyl groups onto the C3 and C4 hydroxyls.
The regioselectivity of the alkylation is influenced by several factors:
Acidity of Phenolic Hydroxyls : The two hydroxyl groups have different acidities due to the electronic influence of the carboxylic acid group. The hydroxyl group para to the carboxylate (at C4) is generally more acidic and thus more readily deprotonated, making it more nucleophilic. This suggests that the first alkylation is more likely to occur at the C4 position.
Steric Hindrance : The C3 position is sterically more hindered due to its proximity to the C2 position on the ring and the adjacent carboxyl group. This can influence the approach of bulky alkylating agents.
Reaction Conditions : The choice of base, solvent, and temperature can significantly impact selectivity. A weaker base might selectively deprotonate the more acidic phenol, while a stronger base could deprotonate both, leading to a mixture of products. The cation of the base can also play a role in directing the alkylation. oup.com
To optimize the yield and achieve the desired product, a stepwise approach is typically employed. For example, protocatechuic acid ester would first be reacted with one equivalent of ethyl iodide in the presence of a suitable base like K₂CO₃. After purification of the mono-ethylated product (predominantly 3-ethoxy-4-hydroxybenzoic acid ester), a second etherification step would be performed using cyclopentyl bromide to install the cyclopentyloxy group. Optimizing the stoichiometry of the alkylating agents is crucial to minimize the formation of the undesired dialkylated or unreacted starting material.
Considerations for Process Development in Synthetic Chemistry of Substituted Benzoic Acids
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. oup.com
Reagent and Solvent Selection : For large-scale synthesis, expensive or highly toxic reagents are avoided. Solvents are chosen based on their efficacy, cost, safety profile (flammability, toxicity), and ease of recovery and recycling. For instance, while ethers like THF are common in the lab, they may be replaced with more industrially friendly solvents like toluene (B28343) or 2-methyl-THF.
Purification Methods : Industrial purification favors crystallization over chromatography due to cost and scalability. The synthetic route should be designed so that the final product and key intermediates are crystalline solids that can be easily purified by recrystallization.
Process Safety : The management of reaction exotherms, especially during steps like Grignard reagent formation or strong base additions, is critical. Proper engineering controls are needed to maintain the reaction temperature and prevent runaway reactions.
Catalyst Efficiency : In syntheses involving coupling reactions, the cost of the palladium catalyst can be significant. Process development focuses on minimizing catalyst loading and implementing procedures for catalyst recovery and reuse to improve the economic viability of the process. pku.edu.cn
Waste Reduction : Green chemistry principles guide process development to minimize waste generation. This includes choosing reactions with high atom economy and developing efficient workup procedures that reduce solvent usage and the formation of byproducts.
Molecular Recognition and Structure Activity Relationship Sar Studies
Ligand-Target Interaction Analysis for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Analogs
The analysis of how ligands interact with their biological targets is fundamental to understanding their mechanism of action. For analogs of this compound, this often involves targeting enzymes like phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. nih.gov
Computational Modeling and Molecular Docking Simulations of Ligand Binding
Computational methods are indispensable tools for predicting the binding affinity and orientation of small molecules within a target's active site. mdpi.com Molecular docking simulations for benzoic acid derivatives are frequently employed to investigate potential interactions with amino acid residues of a target protein. mdpi.comnih.gov In the context of PDE inhibitors, these simulations help characterize how compounds fit into the active site, which is often composed of hydrophobic and hydrophilic pockets. mdpi.com
For analogs of this compound, docking studies would typically model the ligand within the active site of a target like PDE4. The process involves preparing the three-dimensional structures of both the ligand and the protein. researchgate.net Software algorithms then calculate the most favorable binding poses based on scoring functions that estimate the free energy of binding. researchgate.net This approach allows for the virtual screening of numerous derivatives to prioritize synthesis and biological testing. nih.gov The insights gained from these models are crucial for understanding the structural basis of inhibition and for the rational design of next-generation inhibitors with improved potency and selectivity. lbl.gov
Analysis of Predicted Binding Modes and Intermolecular Interactions
The analysis of docking results reveals the specific non-covalent interactions that stabilize the ligand-target complex. For benzoic acid-based inhibitors targeting enzymes like PDE4, the binding is typically anchored by key interactions. The carboxyl group of the benzoic acid moiety is predicted to form crucial hydrogen bonds with conserved amino acid residues in the active site, such as glutamine. mdpi.com
The hydrophobic substituents, such as the cyclopentyloxy and ethoxy groups, are predicted to occupy hydrophobic pockets within the enzyme's active site. mdpi.com The cyclopentyloxy group, in particular, is well-suited to fit into a specific hydrophobic region, contributing significantly to the compound's binding affinity. The ethoxy group at the 3-position further optimizes van der Waals interactions within an adjacent pocket. Molecular simulations can reveal that the specific conformation adopted by the ligand allows these groups to achieve an optimal fit, explaining the high potency observed in related benzamide (B126) analogs. mdpi.comnih.gov
Systematic Structure-Activity Relationship Investigations
Systematic SAR studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications affect their biological activity. These studies are essential for optimizing lead compounds into clinical candidates.
Impact of Cyclopentyl Moiety Modifications on Biological Activity
The 4-alkoxy substituent on the benzoic acid core plays a critical role in determining the potency of these compounds as PDE4 inhibitors. In a series of related 3-alkoxy-4-methoxybenzamides, the replacement of the 4-methoxy group with a larger cyclopentyloxy group was found to be a key modification for enhancing inhibitory activity. nih.gov
Studies on related benzamide analogs demonstrated that the cyclopentyloxy group confers high potency. nih.gov The SAR of the alkoxy group at this position shows that while smaller groups like methoxy (B1213986) and ethoxy provide a baseline activity, bulkier and more lipophilic groups significantly increase potency. The cyclopentyl group appears to offer an optimal combination of size, shape, and lipophilicity to fit snugly into a hydrophobic pocket of the PDE4 active site. This is highlighted by the exceptional potency of compounds like 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide. nih.gov
| Compound | R Group (at position 3) | PDE4 Inhibition IC₅₀ (µM) |
|---|---|---|
| Analog 1 | -OCH₃ | 0.43 |
| Analog 2 | -OCH₂CH₃ | 0.17 |
| Analog 3 | -O-Cyclopentyl | 0.002 |
Table 1: Effect of 3-alkoxy substituent modifications on PDE4 inhibitory activity in a series of 4-methoxybenzamide (B147235) analogs. Data sourced from Ashton et al. (1994). nih.gov
Role of Ethoxy Substituent Variations in Biological Potency and Selectivity
The substituent at the 3-position of the benzoic acid ring also significantly influences biological activity. Variations of this alkoxy group can affect both the potency and selectivity of the compound. In SAR studies of related inhibitors, shifting an ethoxy group from the 4-position to the 2-position on a phenyl ring was found to significantly improve functional activity in certain biological assays. nih.gov
Influence of Benzoic Acid Core Substitutions on Pharmacological Profiles
Modifications to the benzoic acid core itself, or to the groups attached to it, can dramatically alter the pharmacological profile of a compound. nih.gov In the development of benzamide-based PDE4 inhibitors, extensive modifications were made to the amide portion, which serves as a surrogate for the carboxylic acid group. nih.gov
For instance, replacing the hydrogen on the amide nitrogen with various substituted phenyl rings led to a wide range of potencies. The introduction of electron-withdrawing groups, such as chlorine atoms, on this phenyl ring was particularly effective at increasing inhibitory activity. nih.gov The compound 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, which features a dichloropyridyl group, demonstrated exceptionally high potency against PDE4 and efficacy in in vivo models of bronchospasm. nih.gov This indicates that in addition to the 3-ethoxy and 4-cyclopentyloxy groups, the substitutions on the core scaffold are critical for achieving the desired pharmacological effects. nih.gov
| Compound | N-Substituent on Benzamide Core | PDE4 Inhibition IC₅₀ (µM) |
|---|---|---|
| Analog 4 | -H | >100 |
| Analog 5 | -Phenyl | 1.5 |
| Analog 6 | -4-Nitrophenyl | 0.034 |
| Analog 7 | -3,5-Dichlorophenyl | 0.007 |
| 15j | -3,5-Dichloro-4-pyridyl | 0.002 |
Table 2: Influence of substitutions on the benzamide core on PDE4 inhibitory activity for 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) analogs. Data sourced from Ashton et al. (1994). nih.gov
Rational Design Principles for Novel this compound Derivatives
Strategies for Enhancing Target Selectivity and Potency
Without identified biological targets or lead compounds based on the this compound scaffold, a discussion of strategies to enhance target selectivity and potency remains speculative. The process of optimizing a compound's pharmacological profile is contingent on initial biological activity data, which is not present in the available literature for this specific molecule.
Application of Bioisosterism in Analog Development
Pharmacological Targets and Molecular Mechanisms of Action
Investigation of Enzyme Inhibition by 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Analogs
Analogs of this compound have been a focal point of research for their potential to inhibit key enzymes involved in cellular signaling and inflammation. These investigations have primarily centered on the phosphodiesterase (PDE) family and, to a lesser extent, the co-inhibition of soluble epoxide hydrolase (sEH).
Phosphodiesterase (PDE) Family Inhibition
The inhibition of phosphodiesterases, enzymes that degrade the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is a significant mechanism of action for this class of compounds. By blocking cAMP hydrolysis, these inhibitors can elevate intracellular cAMP levels, which in turn modulates various physiological processes, including inflammation and brain function. nih.gov
Specific Focus on PDE4 and PDE4D Inhibition Mechanisms
The primary target within the PDE family for 3-(cyclopentyloxy)-4-methoxy substituted compounds is PDE4, an enzyme abundantly expressed in immune and brain cells. nih.govmdpi.com Inhibition of PDE4 leads to a reduction in the expression of inflammatory cytokines like tumor necrosis factor (TNF), interleukin (IL)-17, and interferon (IFN)-γ, while increasing anti-inflammatory cytokines such as IL-10. nih.gov
Within the PDE4 family, the PDE4D isoform has been identified as a particularly important target for cognitive enhancement. nih.gov Selective PDE4D inhibitors have been shown to increase the phosphorylation of the cAMP response element-binding protein (CREB), a key process in promoting synaptic plasticity and the formation of long-term memory. nih.govresearchgate.net The development of selective PDE4D inhibitors, such as those derived from 3-(cyclopentyloxy)-4-methoxybenzaldehyde, aims to achieve therapeutic effects on memory without inducing common side effects associated with broader PDE4 inhibition. nih.govresearchgate.net
Research into benzamide (B126) derivatives, including 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, has demonstrated potent and selective inhibition of PDE IV. nih.gov Modifications to the alkoxy groups and other parts of the molecule have been systematically investigated to optimize this inhibitory activity. nih.gov
| Compound Class | Target Enzyme | Mechanism of Action | Key Downstream Effect |
|---|---|---|---|
| 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Analogs | PDE4D | Prevents cAMP hydrolysis | Increases CREB phosphorylation, enhances synaptic plasticity |
| 3-(Cyclopentyloxy)-4-methoxybenzamides | PDE IV | Selective inhibition of cAMP-specific phosphodiesterase | Reduces inflammatory cytokine expression |
Enzymatic Assay Development and Validation for Inhibitor Characterization
The characterization of PDE4 inhibitors has been facilitated by the development of specific enzymatic assays. For instance, the inhibitory potencies of various 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) analogs were determined using cytosolic PDE IV isolated from pig aorta. nih.gov Further evaluation involved assessing their effects on PDE IV obtained from guinea pig eosinophils and measuring the inhibition of superoxide (B77818) generation from these cells. nih.gov These in vitro assays are crucial for establishing the potency and selectivity of new compounds, providing essential data before proceeding to further studies. nih.gov The validation of these assays ensures that the measured inhibitory activity is a reliable indicator of the compound's potential biological effect.
Exploration of Soluble Epoxide Hydrolase (sEH) Co-Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme responsible for the degradation of anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). researchgate.netnih.gov Inhibition of sEH stabilizes these beneficial EETs, thereby reducing inflammation. nih.govmdpi.com Research has explored various benzoic acid derivatives as sEH inhibitors. For example, compounds like trans-4-{4-[3-(4-Trifluoro-methoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid and cis-4-[4-(3-adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid have been identified as potent inhibitors of sEH. researchgate.netnih.gov This inhibition leads to antihypertensive and cardioprotective actions, mediated by the increased levels of EETs. nih.gov The exploration of sEH inhibition by benzoic acid derivatives suggests a potential for dual-target inhibition, where compounds could simultaneously modulate both PDE and sEH pathways for enhanced therapeutic effects.
Receptor Agonism/Antagonism Mediated by Substituted Benzoic Acid Derivatives
Beyond enzyme inhibition, substituted benzoic acid derivatives have been shown to interact with nuclear receptors, specifically the retinoic acid receptors (RARs).
Retinoic Acid Receptor Alpha (RARα) Agonistic Activity
Retinoic acid receptors (RARs) are ligand-dependent transcriptional regulators that form heterodimers with retinoid X receptors (RXRs). There are three subtypes: RARα, RARβ, and RARγ. Synthetic benzoic acid derivatives have been developed as RARα agonists. nih.gov For example, the compound 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid was identified as a potent RARα agonist with high selectivity over the β and γ subtypes. nih.gov
The agonistic activity at RARα is crucial because these receptors are involved in regulating cell growth, differentiation, and apoptosis. nih.gov In the absence of an agonist, the RAR-RXR heterodimer binds co-repressor proteins to inhibit gene transcription. The binding of an agonist, such as a substituted benzoic acid derivative, triggers the release of these co-repressors and the recruitment of co-activator complexes, leading to the activation of target genes. Phenotypic screening has identified RAR agonists as potent proliferators of cardiac progenitor cells, highlighting a potential therapeutic application for this mechanism of action. nih.gov
| Compound | Target Receptor | Activity | Significance |
|---|---|---|---|
| 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid | RARα | Full Agonist | High potency and selectivity versus RARβ and RARγ. nih.gov |
| TTNPB | RARα, RARβ, RARγ | Pan-Agonist | Behaves as a retinoic acid receptor pan-agonist. nih.gov |
| Am80 | RARα | Agonist | Used as a reference RAR agonist in cell differentiation studies. drugbank.com |
Elucidation of Cellular Signaling Pathway Modulation
The effect of this compound on cyclic nucleotide pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels, remains uninvestigated. Cellular assays measuring cAMP concentrations would be necessary to determine any potential regulatory role.
While related compounds have shown anti-inflammatory potential, there is no specific data on the impact of this compound on inflammatory cascades or the production of cytokines. Future research could explore its effects on key inflammatory mediators and signaling pathways in relevant cell types.
Preclinical Metabolic Fate and Biotransformation Studies
In Vitro Metabolism of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Analogs
In vitro metabolic studies serve as a fundamental tool in early drug development to elucidate the biotransformation pathways of a new chemical entity. For analogs of this compound, these investigations typically utilize subcellular fractions, such as liver microsomes and hepatocytes, from various species to map out the metabolic landscape.
Identification of Biotransformation Pathways (e.g., Oxidation, Glucuronidation, Hydrolysis)
The chemical structure of this compound, featuring ether linkages and an aromatic ring, suggests several potential sites for metabolic modification. Key biotransformation pathways identified for structurally related alkoxy-substituted benzoic acid derivatives include oxidation and glucuronidation.
Oxidation: This is a primary Phase I metabolic reaction, often involving the hydroxylation of the alkyl or cycloalkyl moieties or the aromatic ring. For instance, the cyclopentyl and ethyl groups of this compound are susceptible to hydroxylation. Furthermore, O-dealkylation of the ethoxy or cyclopentyloxy groups can occur, leading to the formation of phenolic metabolites.
Glucuronidation: As a major Phase II conjugation reaction, glucuronidation enhances the water solubility of the parent compound or its Phase I metabolites, facilitating their excretion. The carboxylic acid group of this compound is a prime site for the formation of an acyl glucuronide. Phenolic metabolites formed through oxidative pathways can also undergo glucuronidation. For some benzoic acid derivatives, glucuronidation is the primary metabolic pathway observed in vitro. mdpi.com
Hydrolysis: While less common for this specific structure, hydrolysis of the ether linkages could theoretically occur, though it is generally not a major metabolic pathway for such stable bonds.
Role of Cytochrome P450 Enzymes and Other Metabolizing Systems
The oxidative metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Studies on various benzoic acid derivatives have highlighted the significant role of CYP enzymes in their biotransformation. nih.govnih.gov The specific isoforms involved in the metabolism of this compound would require investigation using recombinant human CYP enzymes or specific chemical inhibitors. Based on the metabolism of other drugs with similar structural features, isoforms such as CYP3A4, CYP2C9, and CYP2D6 are likely candidates for its oxidative metabolism.
In addition to CYPs, other enzyme systems can be involved. For instance, UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of the carboxylic acid moiety and any hydroxylated metabolites.
Metabolite Profiling and Identification Using Advanced Analytical Techniques
The identification and structural elucidation of metabolites are accomplished using sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is the cornerstone of modern metabolite identification studies. These techniques allow for the separation of the parent drug from its metabolites and provide accurate mass measurements, which are crucial for determining the elemental composition of the metabolites and proposing their structures. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) fragmentation studies and, when necessary, by comparison with synthetically prepared reference standards.
Comparative Metabolic Studies Across Preclinical Species
The selection of appropriate animal models for non-clinical safety and efficacy studies is critically dependent on the similarity of their metabolic profiles to that of humans. Therefore, comparative in vitro metabolism studies are conducted using liver microsomes or hepatocytes from commonly used preclinical species such as rats, dogs, and monkeys, alongside human-derived preparations.
Significant species-dependent differences in both the rate and the pathways of metabolism are frequently observed for various compounds. For example, in the preclinical characterization of one benzoic acid derivative, the acyl glucuronide was the most prevalent metabolite in rat liver slices, while the ether glucuronide was the major metabolite in mouse, monkey, and human liver slices. mdpi.com Such qualitative and quantitative differences in metabolite formation across species are critical to understand for the correct interpretation of toxicology data and for predicting human pharmacokinetics.
Table 1: Hypothetical Comparative in vitro Metabolic Profile of this compound
| Species | Major Metabolic Pathway | Key Metabolites |
| Rat | O-Deethylation, Glucuronidation | 4-(Cyclopentyloxy)-3-hydroxybenzoic acid, Acyl glucuronide |
| Dog | Hydroxylation of cyclopentyl ring | 4-(Hydroxycyclopentyloxy)-3-ethoxybenzoic acid |
| Monkey | Glucuronidation | Acyl glucuronide |
| Human | O-Deethylation, Glucuronidation | 4-(Cyclopentyloxy)-3-hydroxybenzoic acid, Acyl glucuronide |
This table is illustrative and based on general metabolic patterns of similar compounds. Actual data would require specific experimental investigation.
Considerations for Metabolic Stability in Preclinical Drug Development
Metabolic stability, typically assessed by measuring the rate of disappearance of the parent compound in an in vitro system like liver microsomes, is a key parameter in drug discovery. nih.govresearchgate.netnih.gov A compound with very high metabolic instability (rapid clearance) may have a short half-life in vivo, potentially limiting its therapeutic efficacy. Conversely, a compound that is too metabolically stable might accumulate in the body, leading to potential toxicity.
The metabolic stability of this compound would be determined by incubating it with liver microsomes from different species and quantifying the amount of parent compound remaining over time. This data allows for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.
Table 2: Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | 35 | 19.8 |
| Dog | 58 | 11.9 |
| Monkey | 45 | 15.4 |
| Human | 52 | 13.3 |
This table is for illustrative purposes. The values are hypothetical and would need to be determined experimentally.
Understanding the metabolic stability across different species is crucial for in vitro-in vivo extrapolation (IVIVE) and for selecting the most appropriate species for further preclinical development. nih.gov Discrepancies in metabolic stability between preclinical species and humans can lead to poor prediction of human pharmacokinetics and potential safety issues.
Preclinical Biological Evaluation and Therapeutic Potential Exploration
In Vitro Pharmacological Assessment in Cell-Based Systems
Cellular Assays for Target Engagement and Functional Response
No specific data from cellular assays detailing the target engagement or functional response of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid could be identified in the public domain.
Mechanistic Studies in Relevant Disease Cell Models
There is no available information from mechanistic studies in relevant disease cell models for this compound.
In Vivo Efficacy Studies in Animal Models of Disease
Models of Inflammatory Conditions (e.g., Inflammatory Pain Models)
No in vivo efficacy studies of this compound in animal models of inflammatory conditions have been found in publicly accessible research.
Models of Cognitive Impairment and Neurodegenerative Disorders (e.g., Alzheimer's Disease Models)
There is no available data on the application of this compound in preclinical models of cognitive impairment or neurodegenerative disorders.
Application in Other Preclinical Disease Models Relevant to Target Pathways
Information regarding the use of this compound in other preclinical disease models is not available in the reviewed sources.
Lack of Publicly Available Data for this compound Precludes In-Depth Analysis
Following a comprehensive review of publicly accessible scientific literature and research databases, it has been determined that there is no available information regarding the preclinical biological evaluation, investigation of biomarkers for efficacy assessment, or translational research considerations for the chemical compound this compound.
While information exists for structurally similar compounds, the strict focus on this compound, as per the user's request, cannot be fulfilled due to the absence of specific data. Therefore, the requested article sections on preclinical biomarker investigation and translational research considerations cannot be generated at this time.
Advanced Research Directions and Future Perspectives
Development of Next-Generation 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Derivatives with Improved Profiles
The development of next-generation derivatives of this compound is a key strategy to enhance its therapeutic potential. This process involves systematic modifications of the parent molecule to improve its pharmacological and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural changes influence biological activity. nih.gov
Key areas for modification of the this compound scaffold include the cyclopentyloxy, ethoxy, and benzoic acid groups. For instance, altering the size and nature of the cycloalkyl group could impact lipophilicity and binding affinity. Replacing the ethoxy group with other alkoxy groups or functional moieties may modulate selectivity and potency. Furthermore, derivatization of the carboxylic acid group can lead to prodrugs with improved oral bioavailability or targeted delivery.
Below is a table illustrating potential modifications and their anticipated effects on the compound's profile.
| Modification Site | Proposed Modification | Potential Improved Profile |
| Cyclopentyloxy Group | Substitution with cyclohexyl or cycloheptyl groups | Enhanced binding affinity and selectivity |
| Ethoxy Group | Replacement with propoxy or butoxy groups | Increased lipophilicity and cell permeability |
| Benzoic Acid Group | Esterification to form methyl or ethyl esters | Improved oral bioavailability (prodrug strategy) |
| Aromatic Ring | Introduction of substituents like fluorine or chlorine | Altered metabolic stability and electronic properties |
These targeted modifications, guided by SAR studies, can lead to the identification of derivatives with superior efficacy, selectivity, and pharmacokinetic profiles, paving the way for the development of more effective therapeutic agents.
Exploration of Multi-Targeting Strategies for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome are often multifactorial, involving multiple biological pathways and targets. nih.govfrontiersin.org Consequently, single-target drugs may have limited efficacy in treating such conditions. nih.govnih.gov The development of multi-target drugs, which are designed to interact with multiple relevant targets simultaneously, represents a promising therapeutic strategy. scielo.bracs.org
The design of multi-target ligands can be achieved through several approaches, including the combination of pharmacophores from known ligands of different targets into a single molecule. For a derivative of this compound, this could involve incorporating a structural motif known to bind to a secondary target, such as a kinase or a G-protein coupled receptor, depending on the therapeutic area of interest.
| Therapeutic Area | Primary Target | Potential Secondary Target | Rationale for Multi-Targeting |
| Oncology | A specific receptor tyrosine kinase | A protein involved in angiogenesis | To simultaneously inhibit tumor growth and its blood supply |
| Neurodegenerative Disease | A key enzyme in amyloid plaque formation | A receptor involved in neuroinflammation | To address both protein aggregation and the inflammatory response |
| Metabolic Syndrome | A nuclear receptor regulating lipid metabolism | An enzyme involved in glucose homeostasis | To concurrently manage dyslipidemia and hyperglycemia |
The exploration of multi-targeting strategies for derivatives of this compound holds significant potential for the treatment of complex diseases, offering a more holistic therapeutic approach. nih.gov
Integration of Omics Technologies and High-Throughput Screening in Future Research
The integration of omics technologies, such as genomics, proteomics, and metabolomics, with high-throughput screening (HTS) can significantly accelerate the discovery and development of novel derivatives of this compound. researchgate.netfuturebridge.com These technologies provide a global view of the molecular changes induced by a compound, offering valuable insights into its mechanism of action, potential off-target effects, and biomarkers of response. biobide.comtandfonline.com
Omics-based approaches can be employed at various stages of the drug discovery process. In the early stages, proteomics and metabolomics can be used to identify and validate novel drug targets for derivatives of this compound. nih.gov During lead optimization, these technologies can help in characterizing the pharmacological profile of different derivatives and selecting those with the most desirable on-target and off-target activities. nih.gov
High-throughput screening allows for the rapid testing of large libraries of compounds against a specific target or in a cellular assay. When combined with omics technologies, HTS can provide a wealth of information on the biological effects of the screened compounds, facilitating the identification of promising hits and the elucidation of their mechanisms of action.
| Omics Technology | Application in Research on this compound Derivatives | Potential Outcome |
| Genomics | Identification of genetic variations that influence response to the compound. | Development of personalized medicine approaches. |
| Proteomics | Characterization of the compound's effect on protein expression and signaling pathways. | Elucidation of the mechanism of action and identification of biomarkers. |
| Metabolomics | Analysis of changes in the cellular metabolome upon treatment with the compound. | Understanding of the compound's impact on cellular metabolism and off-target effects. |
The synergy between omics technologies and high-throughput screening provides a powerful platform for advancing the research on this compound and its derivatives, enabling a more informed and efficient drug discovery process. futurebridge.com
Contribution of Computational Chemistry to Novel Derivative Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, offering a range of methods to rationalize and predict the behavior of small molecules. In the context of this compound, computational approaches can significantly contribute to the discovery and optimization of novel derivatives. nih.gov
Techniques such as molecular docking and virtual screening can be used to predict the binding mode and affinity of derivatives to their biological targets, allowing for the prioritization of compounds for synthesis and experimental testing. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, enabling the prediction of the activity of novel compounds and guiding the design of more potent molecules. tandfonline.comnih.gov
Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex, revealing key interactions and conformational changes that are crucial for biological activity. These computational methods, when used in conjunction with experimental data, can significantly reduce the time and resources required for the discovery of new drug candidates. nih.gov
| Computational Method | Application in the Discovery of this compound Derivatives | Expected Contribution |
| Molecular Docking | Predicting the binding pose and affinity of derivatives to the target protein. | Prioritization of compounds for synthesis and biological evaluation. |
| Virtual Screening | Screening large compound libraries in silico to identify potential hits. | Rapid identification of novel chemical scaffolds with desired activity. |
| QSAR Modeling | Developing predictive models for the biological activity of derivatives. | Guiding the design of derivatives with improved potency and selectivity. |
| Molecular Dynamics | Simulating the dynamic interactions between the derivative and its target. | Understanding the molecular basis of binding and mechanism of action. |
The application of computational chemistry is poised to play a pivotal role in the future development of this compound derivatives, facilitating a more rational and efficient design of novel therapeutic agents.
Q & A
Q. Table 1. Optimization of Cyclopentyloxy Coupling Reaction
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 80°C | 65 | 92 | |
| NaH, THF, 60°C | 72 | 95 | |
| Phase-transfer catalyst | 85 | 98 |
Q. Table 2. Stability Under Accelerated Conditions
| Storage Duration | Degradation Products Identified | Purity Loss (%) |
|---|---|---|
| 2 weeks | 3-ethoxybenzoic acid | 5 |
| 4 weeks | Cyclopentanol derivatives | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
